molecular formula C13H16FNO3 B8764927 (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester

(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B8764927
M. Wt: 253.27 g/mol
InChI Key: OVURNWRQBDMPAN-UHFFFAOYSA-N
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Description

(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an acetyl group, a fluorophenyl group, and a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-acetyl-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Acetyl-4-chlorophenyl)carbamic acid tert-butyl ester
  • (3-Acetyl-4-bromophenyl)carbamic acid tert-butyl ester
  • (3-Acetyl-4-methylphenyl)carbamic acid tert-butyl ester

Uniqueness

The presence of the fluorine atom in (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique in its applications and effects .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

tert-butyl N-(3-acetyl-4-fluorophenyl)carbamate

InChI

InChI=1S/C13H16FNO3/c1-8(16)10-7-9(5-6-11(10)14)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)

InChI Key

OVURNWRQBDMPAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.19 g (7.77 mmol) of 1-(5-amino-2-fluorophenyl)ethanone in 18 ml of dry tetrahydrofuran at room temperature under an atmosphere of nitrogen was added 1.86 g (8.54 mol) of tert-butyl dicarbonate. The solution was stirred for 28 hours at room temperature followed by 17 hours at 45° C., cooled to room temperature and evaporated under reduced pressure. The residue was dissolved in ethyl acetate and the solution washed with sodium bicarbonate solution, dried over magnesium sulphate, evaporated to dryness and the residue chromatographed on silica gel using ethyl acetate/petrol 4:1 for the elution. There was obtained 1.45 g of (3-acetyl-4-fluorophenyl)carbamic acid tert-butyl ester MS: m/e 271 [M+CH3CN]+.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
tert-butyl dicarbonate
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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